Micromarin F

Marine Antifouling Natural Product Screening Barnacle Settlement Inhibition

Micromarin F (CAS 73292-93-0), also known as E-Methylarnottinin or 5′-hydroxylosthole, is a coumarin derivative originally isolated from the stems of Micromelum minutum Wight et Arn (Rutaceae). It belongs to the class of 1-benzopyran-2-one derivatives with molecular formula C15H16O4 and molecular weight 260.29 g/mol.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B12382738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicromarin F
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO
InChIInChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+
InChIKeyNYBDJZVNEBTWCZ-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Micromarin F (E-Methylarnottinin) for Marine Antifouling Research: Compound Overview and Procurement Considerations


Micromarin F (CAS 73292-93-0), also known as E-Methylarnottinin or 5′-hydroxylosthole, is a coumarin derivative originally isolated from the stems of Micromelum minutum Wight et Arn (Rutaceae) [1]. It belongs to the class of 1-benzopyran-2-one derivatives with molecular formula C15H16O4 and molecular weight 260.29 g/mol [2]. The compound can be obtained via chemical synthesis from osthole, a widely available natural coumarin , making it accessible for research procurement without reliance on natural source extraction limitations.

Semi-synthetic coumarin accessible from osthole
C-5′ hydroxymethyl reference for antifouling SAR
Differential barnacle and bryozoan larval assay context

Why Micromarin F Cannot Be Substituted by Common Coumarin Analogs in Antifouling Assays


Coumarins represent a large class of naturally occurring benzopyran derivatives, yet subtle modifications to the isoamylene side chain produce dramatic differences in antifouling (AF) potency and organism specificity. Micromarin F features a C-5′ hydroxyl group on its isoamylene chain—a structural modification that distinguishes it from its synthetic precursor osthole (C-5′ methyl) and other analogs [1]. In a systematic comparison of nine coumarin compounds tested under identical assay conditions, the presence and oxidation state of C-5′ and C-2′/C-3′ functional groups were shown to directly modulate anti-larval settlement activity against both barnacle and bryozoan species [1]. Consequently, substituting Micromarin F with a generic coumarin—even structurally similar osthole—would yield fundamentally different activity profiles that cannot be extrapolated from structural similarity alone.

C-5′ oxidation state mismatch
Hydroxyl group shifts potency rank; osthole (C-5′ methyl) profile may not transfer.
Organism specificity drift
Generic coumarins lack the species-selective profile required for bifouling screening panels.
SAR position not interchangeable
C-5′ functional group defines a distinct SAR data point; substitution erodes comparative value.

Micromarin F Antifouling Potency: Quantitative EC50 Comparisons Against Marine Larvae


Micromarin F vs. Osthole: Direct Antifouling EC50 Comparison Against Barnacle Larvae

Micromarin F exhibits measurable antifouling activity against Balanus albicostatus larval settlement with an EC50 of 10.93 μM, compared to osthole (the parent compound) which demonstrates more potent activity at 4.64 μg/mL (approximately 17.17 μmol/mL, converted from reported 19.01 μmol/mL for 5′-CH3 analog) [1]. This direct comparison reveals that the C-5′ hydroxylation of Micromarin F reduces potency against barnacle relative to the C-5′ methyl group of osthole, but confers a distinct activity profile when considered across multiple test organisms [1].

vs Osthole (Barnacle)
Head-to-head
EC50 10.93 µM Micromarin F vs 4.64 µg/mL Osthole
Supports C-5′ modification SAR interpretation
B. albicostatus cyprids, 48 h static assay
Marine Antifouling Natural Product Screening Barnacle Settlement Inhibition

Micromarin F vs. 8-Methylbutenalcoumarin: Differential Species Specificity in Antifouling Assays

Micromarin F demonstrates moderate inhibitory activity against Bugula neritina (bryozoan) larval settlement with an EC50 of 12.38 μM, whereas 8-methylbutenalcoumarin (compound 8) shows superior potency against the same organism with an EC50 of 3.87 μg/mL (significantly <5 μg/mL) [1]. This species-specific differential activity profile distinguishes Micromarin F from structurally related analogs, providing a defined reference point for SAR investigations into isoamylene chain modifications [1].

vs 8-Methylbutenalcoumarin
Head-to-head
EC50 12.38 µM vs 3.87 µg/mL (B. neritina)
Reports differential bryozoan potency
No significant mortality at 50 µg/mL
Marine Biofouling Species-Selective Antifoulants Bryozoan Inhibition

Structure-Activity Relationship: C-5′ Hydroxyl Group of Micromarin F Confers Defined SAR Position

The C-5′ hydroxyl group of Micromarin F (5′-CH2OH) establishes a defined SAR position for antifouling activity. Systematic comparison across functional group variants reveals that against B. albicostatus, potency follows: 5′-CH3 (19.01 μmol/mL) > 5′-CHO (26.24 μmol/mL) > 5′-CH2OH (42.04 μmol/mL); against B. neritina, the order differs: 5′-CHO (15.00 μmol/mL) > 5′-CH3 (30.98 μmol/mL) > 5′-CH2OH (47.62 μmol/mL) [1]. Micromarin F (5′-CH2OH) consistently exhibits the lowest potency among these three C-5′ oxidation states, providing a critical negative control data point for SAR studies [1].

C-5′ SAR comparison
Head-to-head
5′-CH2OH
Defines C-5′ oxidation state SAR
Systematic 9-coumarin panel comparison
Acute toxicity profile
Class-level
No significant mortality at 50 µg/mL (B. neritina)
Supports low acute toxicity context
LC50/EC50 ratio not explicitly reported
Structure-Activity Relationship Coumarin SAR Antifouling Lead Optimization

Micromarin F Low Acute Toxicity Profile in Antifouling Assay Context

In the antifouling assay against B. neritina, Micromarin F demonstrated no significant mortality effect at the highest tested concentration of 50 μg/mL [1]. While the calculated LC50/EC50 therapeutic ratio for Micromarin F was not explicitly reported in the same manner as for compounds 1, 2, 4, 5, 7, and 8 (which exhibited ratios >5.0 and were classified as low-toxicity AF agents), the absence of mortality at 50 μg/mL indicates that Micromarin F does not exert acute lethal effects on bryozoan larvae within the tested concentration range [1]. This distinguishes it from more toxic AF candidates that would be excluded under the LC50/EC50 > 5.0 threshold criterion established in the study [1].

Acute toxicity profile
Class-level
No significant mortality at 50 µg/mL (B. neritina)
Supports low acute toxicity context
LC50/EC50 ratio not explicitly reported
Marine Ecotoxicology Antifouling Safety Assessment Therapeutic Ratio

Micromarin F Recommended Research and Application Scenarios Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies of Coumarin-Based Antifoulants

Micromarin F is an ideal reference compound for SAR investigations focused on the isoamylene side chain of coumarins. Its C-5′ hydroxymethyl group provides a defined comparator for evaluating the effects of C-5′ oxidation state on antifouling potency [1]. Researchers designing novel antifouling agents can use Micromarin F as a benchmark to assess whether C-5′ modifications improve or diminish activity relative to the methyl (osthole) and aldehyde (5′-CHO) variants [1].

Species-Selective Marine Antifouling Screening Panels

Micromarin F should be included in compound screening panels when species selectivity between barnacles (B. albicostatus) and bryozoans (B. neritina) is under investigation. Its differential activity profile—moderate inhibition of both species with EC50 values of 10.93 μM and 12.38 μM, respectively—provides a reference point distinct from compounds with more skewed selectivity, such as 8-methylbutenalcoumarin which shows preferential activity against B. neritina [1].

Semi-Synthetic Derivative Reference in Natural Product Chemistry Programs

As a semi-synthetic derivative synthesized from osthole, Micromarin F serves as a reference compound for programs exploring chemical diversification of natural coumarin scaffolds [1]. Its well-characterized synthesis route from commercially available osthole enables reproducible procurement and facilitates comparative studies between naturally isolated coumarins and their chemically modified counterparts .

Low-Toxicity Antifouling Lead Validation Assays

In research programs prioritizing environmentally friendly antifouling agents, Micromarin F can be used as a comparator in therapeutic ratio (LC50/EC50) validation studies. Its demonstrated lack of acute mortality at 50 μg/mL against B. neritina supports its classification within the low-toxicity coumarin series, making it suitable for benchmarking novel compounds against established non-toxic AF reference standards [1].

Application
Selection Property
Validation Focus
Coumarin antifoulant SAR
C-5′ hydroxyl reference scaffold
EC50 comparison across oxidation states
Species-selective screening
Differential barnacle/bryozoan activity
Cross-species EC50 benchmarking
Natural product derivatization
Osthole-derived synthetic access
Natural vs. modified coumarin comparison
Antifouling ecotoxicity profiling
Non-acute mortality profile
Therapeutic ratio benchmarking
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